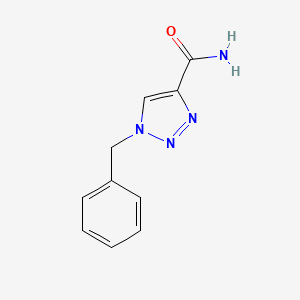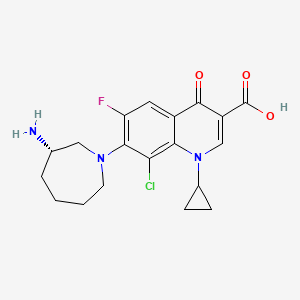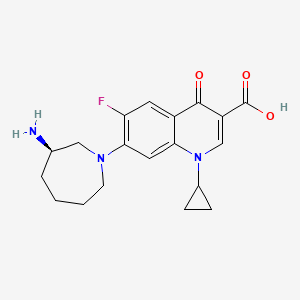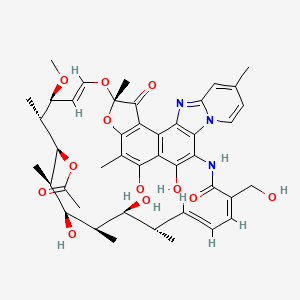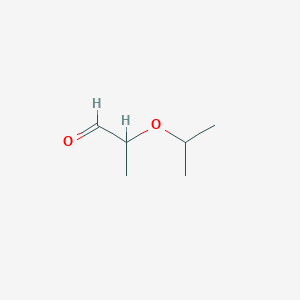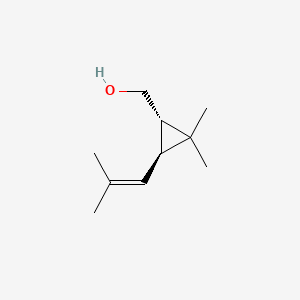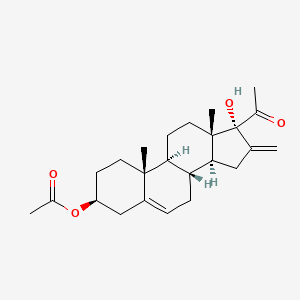
21-Acetyl-6α-chlorotriamcinolone Acetonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 21-Acetyl-6α-chlorotriamcinolone Acetonide involves complex chemical processes, including bio-fermentation and fluorination steps. For instance, an improved synthesis route for fluocinolone acetonide, which shares a similar structural framework, was developed from 21-acetyloxy-17α-hydroxy-4,9(11)-diene-3,20-dione. This process included the study of 6α and 9α fluorination steps, indicating the intricacy involved in achieving specific substitutions on the corticosteroid backbone (Jie Tang et al., 2018).
Applications De Recherche Scientifique
Allergic Rhinitis Management
Triamcinolone acetonide is formulated for nasal inhalation to treat allergic rhinitis, demonstrating efficacy in reducing symptoms without significant systemic absorption or hypothalamic-pituitary-adrenal (HPA) axis suppression at therapeutic dosages. Clinical trials highlight its effectiveness in alleviating nasal symptoms and reducing nasal eosinophil influx compared to placebos and its comparability to other treatments like beclomethasone, fluticasone, and oral antihistamines (Jeal & Faulds, 1997).
Psychiatry Applications
N-acetylcysteine (NAC), while not triamcinolone acetonide, shows the broadening scope of acetylated compounds in psychiatric disorder treatments. NAC has been explored for its therapeutic potential in addiction, compulsive disorders, schizophrenia, and bipolar disorder, suggesting the significance of acetylation in psychiatric applications (Dean, Giorlando, & Berk, 2011).
Ophthalmology Applications
Intravitreal use of triamcinolone acetonide for various ocular conditions demonstrates the versatility of this compound beyond its anti-inflammatory use. It has been applied in treating diabetic macular edema, retinal vein occlusions, uveitis, and as an adjunct in combination therapies. However, its use is associated with risks such as secondary ocular hypertension and cataract formation, indicating the need for careful consideration in therapeutic applications (Tao & Jonas, 2010).
Safety And Hazards
Propriétés
Numéro CAS |
1181-32-4 |
|---|---|
Nom du produit |
21-Acetyl-6α-chlorotriamcinolone Acetonide |
Formule moléculaire |
C₂₆H₃₂ClFO₇ |
Poids moléculaire |
510.98 |
Synonymes |
(6α,11β,16α)-21-(Acetyloxy)-6-chloro-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione; 6α-Chloro-9-fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-Acetate Cyclic 16,17-Acetal with Acetone_x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



